(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH
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Overview
Description
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH is a synthetic polypeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). This compound is designed to mimic the action of GnRH, which plays a crucial role in the regulation of reproductive hormones in mammals. The modifications in its structure, such as the replacement of certain amino acids with their D-isomers and the addition of a Pro-NHEt group, enhance its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities and stability profiles .
Scientific Research Applications
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on hormone regulation and reproductive biology.
Medicine: Investigated for its potential therapeutic applications in treating hormone-related disorders such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR) on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are essential for the regulation of reproductive functions, including ovulation and spermatogenesis .
Comparison with Similar Compounds
Similar Compounds
Leuprorelin (Leuprolide): Another synthetic analog of GnRH used in the treatment of hormone-sensitive cancers.
Goserelin: A GnRH analog used for similar therapeutic purposes.
Triptorelin: Another GnRH analog with applications in hormone therapy
Uniqueness
(Des-Gly10,D-His2,D-Trp6,Pro-NHEt9)-LHRH is unique due to its specific modifications, which enhance its stability and biological activity compared to other GnRH analogs. The presence of D-amino acids and the Pro-NHEt group contribute to its prolonged half-life and increased potency .
Properties
Molecular Formula |
C64H83N17O12 |
---|---|
Molecular Weight |
1282.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51+,52-,53-/m0/s1 |
InChI Key |
GJKXGJCSJWBJEZ-CEWZLBJKSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Origin of Product |
United States |
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